[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride
Description
[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride (CID 132398782) is a sulfonyl chloride derivative characterized by a tetrahydropyran (oxane) ring substituted with a 1,1-difluoroethyl group and a methanesulfonyl chloride moiety. Its molecular formula is C₈H₁₃ClF₂O₃S, with a predicted molecular weight of ~262.5 g/mol. Key identifiers include:
The compound’s structural uniqueness lies in the combination of a six-membered oxane ring, a geminal difluoroethyl group (introducing steric bulk and electron-withdrawing effects), and a sulfonyl chloride group, which confers electrophilic reactivity.
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O3S/c1-7(10,11)8(6-15(9,12)13)2-4-14-5-3-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQVMHJLLLAALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride typically involves the reaction of [4-(1,1-Difluoroethyl)oxan-4-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
- The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is particularly useful in the development of drugs that target specific enzymes or receptors.
Industry:
- In the industrial sector, this compound is used in the production of specialty polymers and materials. It is also used as a cross-linking agent in the manufacture of certain types of resins and coatings.
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This covalent bonding can inhibit the activity of enzymes or alter the function of proteins by modifying their structure. The compound’s ability to form stable sulfonamide, sulfonate ester, or sulfonate thioester linkages makes it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The following compounds share structural or functional similarities with [4-(1,1-difluoroethyl)oxan-4-yl]methanesulfonyl chloride, enabling comparative analysis of their properties and reactivity:
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl Chloride
- Molecular Formula : C₇H₁₀ClF₂O₂S
- Molecular Weight : 232.7 g/mol .
- Key Differences: Replaces the oxane ring with a strained cyclobutyl ring, reducing ring size from six to four members. The smaller ring may increase steric hindrance near the sulfonyl chloride group, affecting nucleophilic substitution kinetics.
(4-Fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl Chloride
- Molecular Formula : C₆H₁₀ClFO₄S₂
- Molecular Weight : ~264.6 g/mol .
- Key Differences :
- Features a thiane ring (sulfur-containing six-membered ring) with two sulfone oxygen atoms, enhancing electron-withdrawing effects.
- The fluorine substituent on the ring may further polarize the molecule, increasing electrophilicity of the sulfonyl chloride.
- The dual sulfone groups could stabilize transition states in substitution reactions compared to the oxane analog.
[3-(1,1-Difluoroethyl)-4-fluorophenyl]methanesulfonyl Chloride
- Molecular Formula: Not explicitly provided, but inferred as aromatic (phenyl-based) .
- Key Differences: Replaces the oxane ring with a benzene ring, introducing conjugation and aromatic stability. The para-fluorine substituent may direct electrophilic substitution reactions ortho/para to itself, unlike the aliphatic oxane analog.
Table 1: Structural and Functional Comparison
Research Findings and Implications
Synthetic Utility :
- Sulfonyl chlorides are pivotal in forming sulfonamides, sulfonate esters, and other derivatives. The oxane-based compound’s ether oxygen may facilitate hydrogen bonding in intermediates, contrasting with cyclobutyl or thiane analogs .
- and describe methanesulfonyl chloride’s use in activating alcohols for substitution, suggesting similar reactivity for the target compound .
Steric and Electronic Effects :
- The geminal difluoroethyl group in all analogs introduces steric bulk and electron withdrawal, accelerating sulfonyl chloride reactivity toward nucleophiles.
- Thiane sulfone derivatives (e.g., ) may exhibit higher electrophilicity due to sulfone groups, while aromatic analogs () prioritize resonance stabilization .
Data Limitations: No experimental CCS, solubility, or kinetic data are available for the target compound or its analogs, limiting quantitative comparisons .
Biological Activity
[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C6H11ClO3S
- Molecular Weight : 198.66 g/mol
The presence of a methanesulfonyl group (MsCl) enhances the compound's reactivity, making it a useful intermediate in various chemical reactions. Methanesulfonyl chloride is known for its electrophilic properties, which facilitate nucleophilic substitution reactions essential for synthesizing biologically active compounds .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in signal transduction pathways. For instance, sulfonyl chlorides are known to modify cysteine residues in proteins, potentially altering their activity .
- Modulation of Cell Signaling : Compounds containing methanesulfonyl groups have been shown to affect cellular signaling pathways, particularly those involving RAS-family proteins . This modulation can lead to altered cell proliferation and survival, which is crucial in cancer biology.
- Neuroprotective Effects : Preliminary studies suggest that related compounds exhibit neuroprotective properties. For instance, compounds with similar structures have demonstrated efficacy in models of neurodegeneration .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Properties
A study conducted on a related compound demonstrated significant neuroprotective effects in an amyotrophic lateral sclerosis (ALS) model. The compound inhibited motor neuron degeneration, suggesting that this compound may possess similar protective qualities against neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of oxan derivatives with methanesulfonyl chloride under controlled conditions. The resulting compound can be further modified to enhance its biological activity or selectivity towards specific targets.
Table 2: Synthetic Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1. Formation of Oxan | 4-hydroxymethyl-1,1-difluoroethane + base | Oxan derivative |
| 2. Sulfonation | Oxan derivative + methanesulfonyl chloride | This compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
